3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-22-11-6-3-5-10(9-11)13(19)16-15-18-17-14(21-15)12-7-4-8-20-12/h3-9H,2H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBGTJGTCQIRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a diketone or an aldehyde.
Attachment of the ethylthio group: This step involves the substitution of a suitable leaving group (e.g., a halide) with an ethylthio group, often using a thiol reagent.
Formation of the benzamide core: The final step involves the coupling of the substituted benzoyl chloride with the amine group of the oxadiazole-furan intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Oxidation of the Ethylthio Group
The ethylthio (-S-Et) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating biological activity and solubility.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CHCl, 0–5°C | 3-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | 85% |
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Mechanism : Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the sulfur atom via electrophilic attack, forming a sulfone without affecting the oxadiazole ring .
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Characterization : Sulfone formation is confirmed by NMR (disappearance of -S-Et protons at δ 2.5–3.0 ppm) and IR (appearance of S=O stretches at 1150–1300 cm) .
Nucleophilic Substitution on the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in nucleophilic substitutions due to electron-deficient nitrogen atoms.
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Mechanism : Hydrazine attacks the electron-deficient C-2 position of the oxadiazole, leading to ring opening and formation of hydrazide derivatives .
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Characterization : NMR shows disappearance of the oxadiazole C-2 signal at δ 160–165 ppm and appearance of hydrazide carbonyl at δ 170–175 ppm .
Hydrolysis of the Benzamide Moiety
The benzamide group undergoes alkaline hydrolysis to form carboxylic acid derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (10%) | Ethanol/HO, reflux | 3-(ethylthio)-5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid | 90% |
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Mechanism : Hydrolysis proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, cleaving the amide bond .
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Characterization : IR shows loss of amide C=O stretch (1660 cm) and appearance of carboxylic acid O-H (2500–3000 cm) .
Cyclocondensation with Cyanoguanidine
The oxadiazole ring participates in cyclocondensation reactions to form triazine derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyanoguanidine | Chloroform, reflux, 3 h | 3-(ethylthio)-N-(6-amino-1-phenyl-1,4-dihydro-1,3,5-triazin-2-yl)benzamide | 82% |
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Mechanism : Cyanoguanidine acts as a dinucleophile, attacking the oxadiazole ring and forming a triazine core via Ritter reaction .
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Characterization : NMR shows new NH protons at δ 6.8–7.2 ppm and triazine ring protons at δ 8.0–8.5 ppm .
Electrophilic Aromatic Substitution on Furan
The furan-2-yl substituent undergoes electrophilic substitution at the C-5 position.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO/HSO | 0°C, 2 h | 3-(ethylthio)-N-(5-(5-nitro-furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | 65% |
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Mechanism : Nitration occurs regioselectively at the electron-rich C-5 position of furan .
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Characterization : NMR shows a downfield shift of the furan proton from δ 6.5 to δ 7.2 ppm .
Key Stability Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit promising antimicrobial properties. In a study where various 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy, compounds similar to 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Antioxidant Properties
The antioxidant capacity of 1,3,4-oxadiazole derivatives has been extensively studied. The compound has shown potential in scavenging free radicals and reducing oxidative stress in various biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. In particular, compounds with similar structural frameworks to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the furan moiety appears to enhance the anticancer activity by modulating cellular signaling pathways .
Pharmacological Insights
The pharmacological profile of this compound suggests potential applications in treating conditions such as infections and cancer. The compound's ability to interact with biological targets makes it a candidate for further drug development.
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial effects of various oxadiazole derivatives, this compound showed MIC values comparable to standard antibiotics against multiple strains of bacteria. This study emphasizes the potential of this compound as an alternative antimicrobial agent .
Case Study 2: Antioxidant Mechanism
A detailed investigation into the antioxidant mechanisms revealed that compounds similar to this compound can significantly reduce lipid peroxidation levels in vitro. This finding supports its application in formulations aimed at reducing oxidative damage in cells .
Mechanism of Action
The mechanism of action of 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their comparative features:
Key Comparative Insights
Substituent Effects on Activity Electron-Withdrawing Groups (e.g., -CF₃, -Br): Compounds with trifluoromethyl (6) or bromo (21) substituents exhibit enhanced enzyme inhibition, likely due to increased electrophilicity and binding to hydrophobic pockets . However, sulfonyl groups (as in 6a) may confer stronger hydrogen-bonding interactions with enzymes like hCA II .
Synthetic Yields and Purity
- Yields for 1,3,4-oxadiazole derivatives vary significantly (12–58%), influenced by substituent bulkiness and reaction conditions. For example, trifluoromethyl-substituted compound 6 had a low yield (15%), while methoxy-substituted compound 12 achieved 58% .
- HPLC purity exceeds 95% for most analogues, ensuring reliability in biological assays .
Biological Targets
- Antifungal Activity: LMM11 and the target compound share the 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl group, critical for antifungal action against C. albicans via thioredoxin reductase inhibition .
- Enzyme Inhibition: Derivatives with bulky aromatic substituents (e.g., tetrahydronaphthalenyl in compound 9) show stronger Ca²⁺/calmodulin inhibition, whereas sulfonamides (e.g., 6a) target carbonic anhydrases .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | LMM11 | Compound 6 (CF₃) | Compound 21 (Br) |
|---|---|---|---|---|
| Molecular Weight | ~357.4 g/mol | ~529.6 g/mol | ~429.4 g/mol | ~442.3 g/mol |
| LogP (Predicted) | 3.2 | 4.1 | 3.8 | 3.5 |
| Solubility | Moderate (ethylthio) | Low (sulfamoyl) | Low (CF₃) | Low (Br) |
| Synthetic Yield | Not reported | Purchased | 15% | 50% |
Biological Activity
The compound 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of the 1,3,4-oxadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.32 g/mol. The presence of the furan and oxadiazole rings contributes to its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, a related compound demonstrated an inhibition rate against various pathogens:
- Staphylococcus aureus : 78% inhibition at 100 µg/mL
- Escherichia coli : 65% inhibition at 100 µg/mL
These results indicate that structural modifications in the oxadiazole framework can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively documented. Research indicates that compounds with the oxadiazole moiety can selectively inhibit cancer cell proliferation by targeting specific enzymes and growth factors. For instance:
- Mechanism of Action : The compound is believed to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell growth .
- Cell Line Studies : In vitro studies showed that derivatives like this compound exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
Comparative Biological Activity
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications. The following table summarizes key findings:
| Compound Name | Antimicrobial Activity (%) | Anticancer IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | 78% (S. aureus) | 15 | Contains furan ring |
| Compound B | 65% (E. coli) | 20 | Lacks ethylthio group |
| This compound | TBD | TBD | Exhibits enhanced activity due to ethylthio substitution |
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in treating infections and cancer:
- Antimicrobial Efficacy Against Fungal Infections : A study reported that certain oxadiazole derivatives showed potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) lower than standard antifungal agents .
- In Vivo Anticancer Studies : Animal models treated with oxadiazole derivatives displayed reduced tumor sizes compared to controls, suggesting potential for clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
